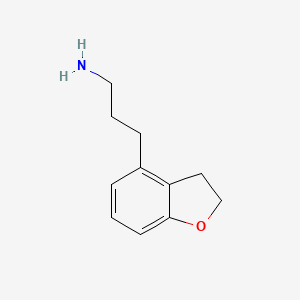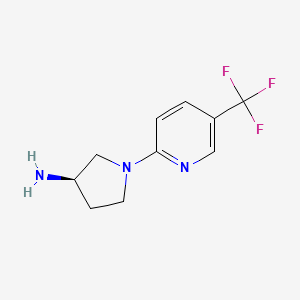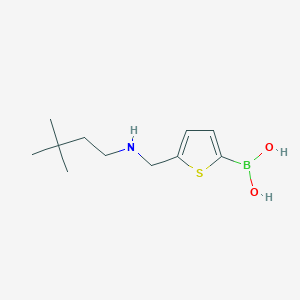
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and a dimethylbutylamino group
Vorbereitungsmethoden
The synthesis of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The dimethylbutylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dimethylbutylamino group.
Boronic Acid Formation:
Analyse Chemischer Reaktionen
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and amino group also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives and thiophene-based compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also interact with biological molecules through their boronic acid groups.
Thiophene-Based Compounds: Compounds such as 2-aminothiazole and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
Eigenschaften
Molekularformel |
C11H20BNO2S |
|---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
[5-[(3,3-dimethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-11(2,3)6-7-13-8-9-4-5-10(16-9)12(14)15/h4-5,13-15H,6-8H2,1-3H3 |
InChI-Schlüssel |
VMKKMKLKSAQNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNCCC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
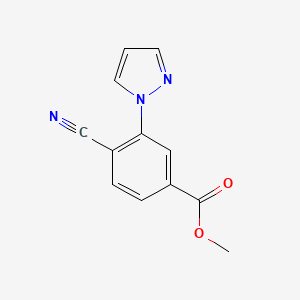
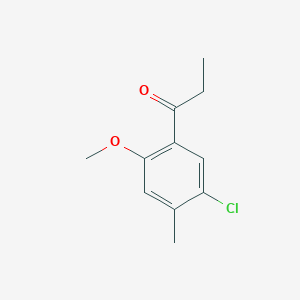
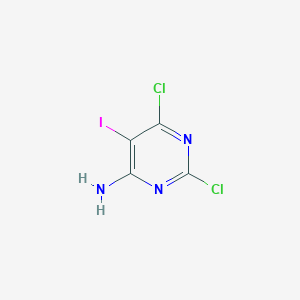
![2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8358735.png)
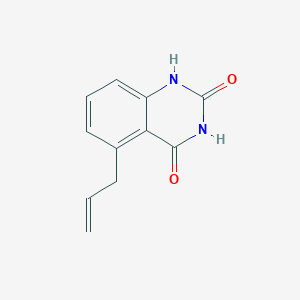
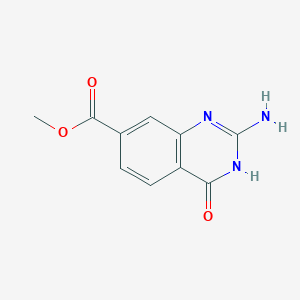
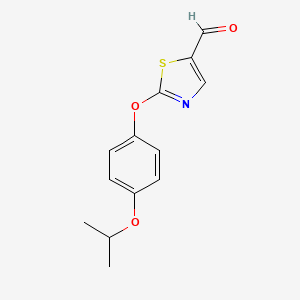
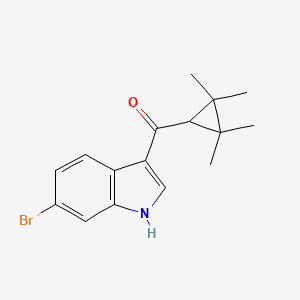
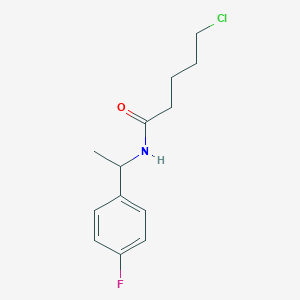
![8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8358785.png)
![2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol](/img/structure/B8358792.png)
